
Acétate de 16,17-époxypregnénolone
Vue d'ensemble
Description
16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate (16,17-EOPO) is a synthetic steroidal compound that has been studied for its potential therapeutic applications. It has been used in laboratory experiments to investigate its biochemical and physiological effects, as well as its potential applications in scientific research.
Applications De Recherche Scientifique
Neurosciences
Acétate de 16,17-époxypregnénolone: est exploré en neurosciences pour ses effets neuroprotecteurs potentiels. Il a été étudié pour sa capacité à moduler les systèmes de neurotransmetteurs et à influencer la neurogenèse . Le composé est également étudié pour son rôle dans l'amélioration de la mémoire et le traitement des maladies neurodégénératives.
Endocrinologie
En endocrinologie, ce composé est intéressant en raison de son influence sur la stéroïdogénèse. Il sert de précurseur dans la synthèse de diverses hormones stéroïdes, qui sont cruciales pour le maintien de l'homéostasie dans le corps . La recherche se poursuit pour comprendre son rôle dans la régulation hormonale et les utilisations thérapeutiques potentielles des déséquilibres hormonaux.
Pharmacologie
Pharmacologiquement, This compound est important pour ses propriétés anti-inflammatoires. Il est étudié pour la synthèse de nouveaux agents anti-inflammatoires qui pourraient potentiellement traiter des affections telles que l'arthrite et d'autres troubles inflammatoires .
Oncologie
Dans le domaine de l'oncologie, le composé a montré des promesses dans la synthèse d'agents qui peuvent affecter la croissance et la prolifération tumorale. Ses dérivés sont étudiés pour leur utilisation potentielle en thérapie anticancéreuse, en particulier dans les cancers hormonosensibles .
Dermatologie
Les applications dermatologiques incluent la recherche sur la régénération de la peau et la cicatrisation des plaiesThis compound peut jouer un rôle dans le développement de nouveaux traitements pour les affections cutanées et l'amélioration des techniques de greffe de peau .
Cardiologie
La recherche cardiologique consiste à étudier le potentiel du composé à influencer la fonction du muscle cardiaque et son rôle dans la santé cardiovasculaire. Des études examinent comment ses dérivés pourraient être utilisés pour traiter diverses affections cardiaques .
Immunologie
En immunologie, This compound est étudié pour ses effets immunomodulateurs. Il peut aider à développer des traitements pour les maladies auto-immunes et à améliorer la réponse immunitaire de l'organisme à divers agents pathogènes .
Gastro-entérologie
Les études gastro-entérologiques se concentrent sur le potentiel du composé à traiter les troubles du système digestif. Ses propriétés anti-inflammatoires sont particulièrement intéressantes pour des affections telles que la maladie inflammatoire de l'intestin et d'autres affections inflammatoires gastro-intestinales .
Mécanisme D'action
Target of Action
It is known that this compound can be produced by burkholderia cepacia se-1 .
Biochemical Pathways
16,17-Epoxypregnenolone Acetate has been found to inhibit c-Jun N-terminal kinase (JNK) phosphorylation . This suggests that it may play a role in the JNK signaling pathway, which is involved in a variety of cellular processes, including inflammation, apoptosis, and cell survival.
Pharmacokinetics
The compound has a molecular weight of 372.51 and is typically stored at -20°C .
Result of Action
16,17-Epoxypregnenolone Acetate is used in the synthesis of pregnane derivatives, which display potential anti-oxidative and anti-dyslipidemic effects .
Action Environment
It is known that the compound is typically stored at -20°c, suggesting that temperature may play a role in its stability .
Analyse Biochimique
Biochemical Properties
16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate plays a significant role in biochemical reactions, particularly in the synthesis of pregnane derivatives. It interacts with various enzymes and proteins, including those involved in oxidative stress and lipid metabolism. The compound’s interaction with these biomolecules helps in reducing oxidative damage and regulating lipid levels in the body .
Cellular Effects
16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby affecting cell function and survival. The compound also impacts gene expression by regulating the transcription of genes involved in oxidative stress response and lipid metabolism .
Molecular Mechanism
The molecular mechanism of 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate involves its binding interactions with specific biomolecules. It acts as an enzyme inhibitor or activator, depending on the context, and influences gene expression by modulating transcription factors. These interactions result in changes in cellular function and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing oxidative stress and regulating lipid levels. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate is involved in several metabolic pathways, including those related to oxidative stress and lipid metabolism. It interacts with enzymes and cofactors that play a role in these pathways, thereby influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways underscores its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic use .
Subcellular Localization
The subcellular localization of 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects at the right place and time within the cell .
Propriétés
IUPAC Name |
(6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-13(24)23-20(27-23)12-19-17-6-5-15-11-16(26-14(2)25)7-9-21(15,3)18(17)8-10-22(19,23)4/h5,16-20H,6-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLVTBXOGJMZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955750 | |
| Record name | 20-Oxo-16,17-epoxypregn-5-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34209-81-9 | |
| Record name | NSC21455 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 20-Oxo-16,17-epoxypregn-5-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(4-methyl-2-propan-2-ylphenoxy)acetamide](/img/structure/B1241678.png)
![4-[(E)-N-[(3,5-dichloropyridin-2-yl)amino]-C-methylcarbonimidoyl]-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B1241679.png)
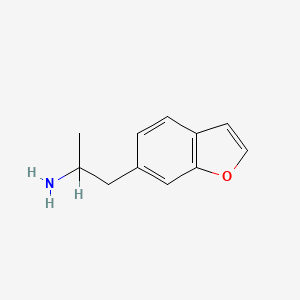

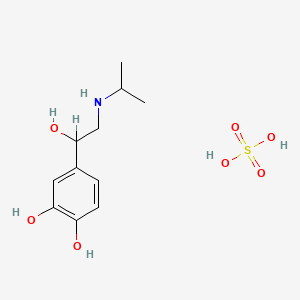

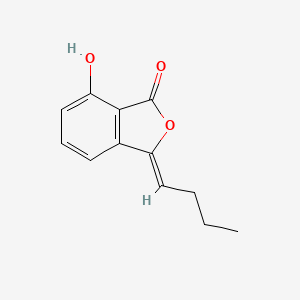
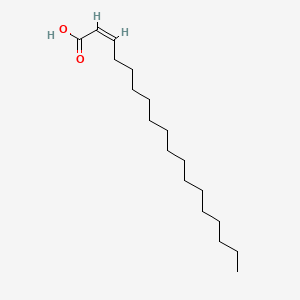
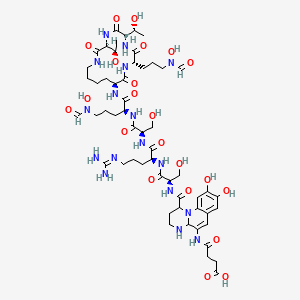
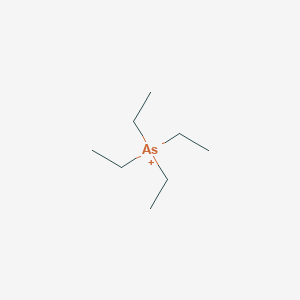
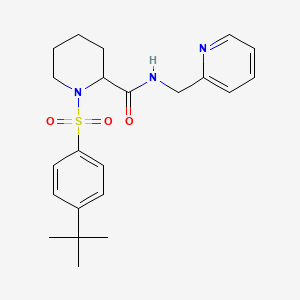
![(Z)-7-[(1R,2R,5S)-2-[(E,3R,4R)-4-fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1241695.png)
![(2E,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile](/img/structure/B1241700.png)

